Ovalicin

Descripción general

Descripción

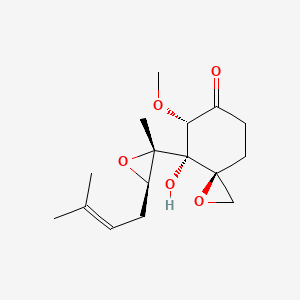

Ovalicin is a small molecule that belongs to the class of organic compounds known as cyclitols and derivatives . These are compounds containing a cycloalkane moiety with one hydroxyl group on each of three or more ring atoms . Ovalicin is known to be a potent angiogenesis inhibitor .

Synthesis Analysis

The synthesis of Ovalicin has been discussed by Johann Mulzer at the IOC, Vienna, Austria . The initial discussion in the publication revolves around the preference for endo selectivity in the Diels Alder reaction, and tailoring the partners to produce a highly functionalised cyclohexane . They then went on to decide which partners would be most suitable for their system, and which asymmetric method might give the best enantioselectivity .

Molecular Structure Analysis

Ovalicin has a molecular formula of C16H26O5 . It belongs to the class of organic compounds known as cyclitols and derivatives . These are compounds containing a cycloalkane moiety with one hydroxyl group on each of three or more ring atoms .

Chemical Reactions Analysis

Fumagillin and Ovalicin are structurally related natural products that potently inhibit angiogenesis by blocking endothelial cell proliferation . A common target for fumagillin and ovalicin was identified as the type 2 methionine aminopeptidase (MetAP2) . These natural products bind MetAP2 covalently, inhibiting its enzymatic activity .

Physical And Chemical Properties Analysis

Ovalicin has a molecular formula of C16H26O5 and an average mass of 298.375 Da . It is a small molecule .

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Ovalicin and its derivatives have shown significant antiparasitic activities . These compounds have been found to be effective against Plasmodium falciparum and Trypanosoma brucei , with IC50 values of 19.8 and 1.1 µM, respectively, for the most active compound, i.e., ovalicin linoleate . This suggests that Ovalicin could be a potential candidate for the development of new antiparasitic drugs.

Atopic Dermatitis Treatment

Research has shown that Ovalicin can attenuate symptoms of atopic dermatitis . It does this by inhibiting IL-31 signaling and intracellular calcium influx . This is the first study to elucidate the anti-atopic mechanism of ovalicin, which could be an alternative to steroidal drugs commonly used for AD treatment .

Antifungal Activity

Ovalicin is produced by the fungus Pseudallescheria boydii , a mutualistic fungus of French Guiana Termites . The production of Ovalicin by this fungus suggests that it may have antifungal properties, although more research is needed in this area.

Biochemical Research

The structure of Ovalicin and its derivatives have been elucidated using spectroscopic analysis and semisynthesis . This makes Ovalicin a valuable compound for biochemical research and for the study of related compounds.

Genomic Analysis

The complete genome of P. boydii strains was obtained by sequencing, and the cluster of potential ovalicin and ovalicin biosynthesis genes was annotated . This suggests that Ovalicin could be used in genomic analysis and gene annotation studies.

Drug Development

Given its various biological activities, Ovalicin could be a potential candidate for drug development. Its antiparasitic and anti-atopic dermatitis activities suggest that it could be developed into a therapeutic agent for these conditions .

Mecanismo De Acción

Target of Action

Ovalicin, also known as (-)-Ovalicin, primarily targets Methionine aminopeptidase 1 (MetAP1) and Methionine aminopeptidase 2 (MetAP2) . These enzymes play a crucial role in the removal of the N-terminal methionine from nascent proteins .

Mode of Action

Ovalicin inhibits MetAP1 and MetAP2 by covalently binding to a conserved histidine in their active sites . This interaction disrupts the normal function of these enzymes, leading to changes in protein processing.

Biochemical Pathways

It’s known that ovalicin can inhibit angiogenesis , which is the formation of new blood vessels. This suggests that Ovalicin may affect pathways related to cell growth and proliferation.

Result of Action

Ovalicin’s action on MetAP1 and MetAP2 leads to the inhibition of angiogenesis . In addition, Ovalicin has been shown to attenuate symptoms of atopic dermatitis by inhibiting IL-31 signaling and intracellular calcium influx .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ovalicin. For example, the fungus Pseudallescheria boydii, isolated from termites, produces Ovalicin derivatives that display antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei . This suggests that the production and activity of Ovalicin can be influenced by the organism’s environment.

Direcciones Futuras

Ovalicin derivatives from Pseudallescheria boydii, a mutualistic fungus of French Guiana Termites, have shown antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei . This suggests potential future directions for the use of Ovalicin in the treatment of diseases caused by these protozoa .

Propiedades

IUPAC Name |

(3S,4R,5S)-4-hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O5/c1-10(2)5-6-12-14(3,21-12)16(18)13(19-4)11(17)7-8-15(16)9-20-15/h5,12-13,18H,6-9H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESRXFGQJARQNM-OWYFMNJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@]2([C@@H](C(=O)CC[C@]23CO3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ovalicin | |

CAS RN |

19683-98-8 | |

| Record name | (3S,4R,5S)-4-Hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-1-oxaspiro[2.5]octan-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19683-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ovalicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019683988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ovalicin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBF6GMZ9TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

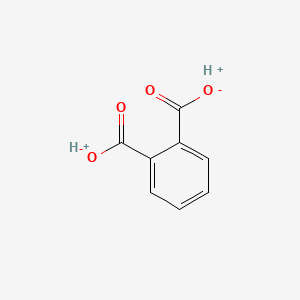

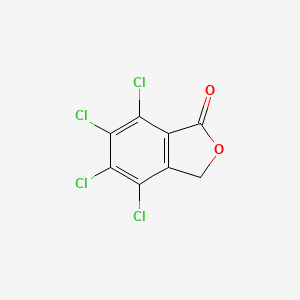

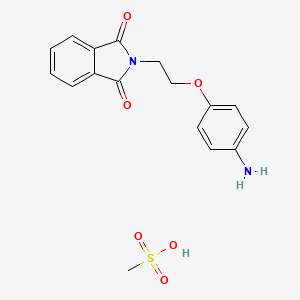

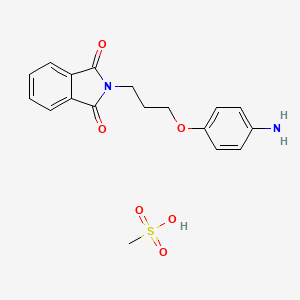

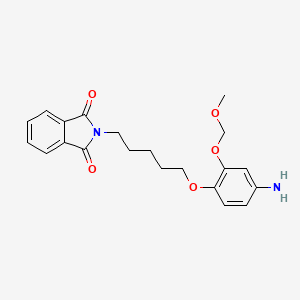

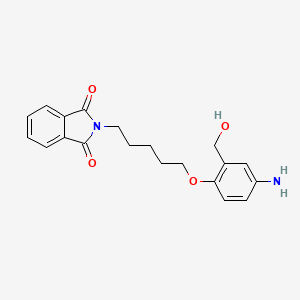

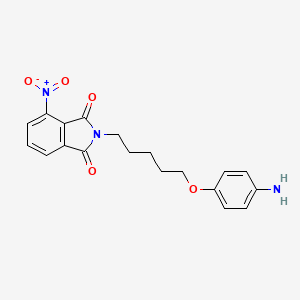

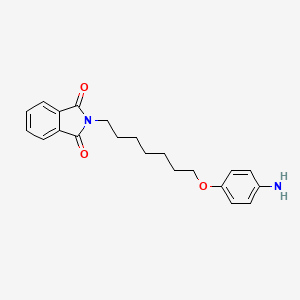

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

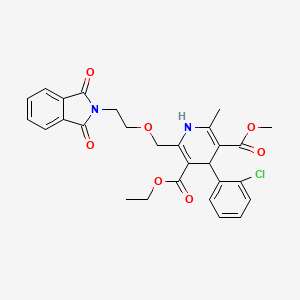

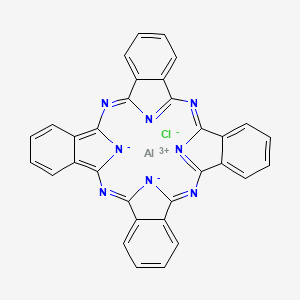

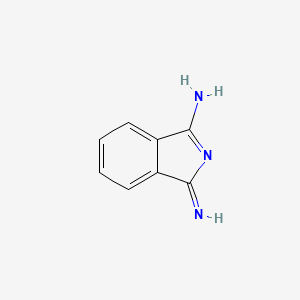

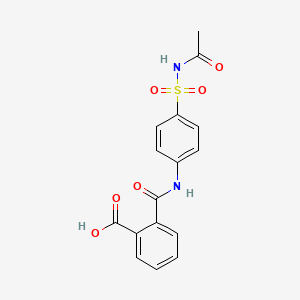

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1677735.png)